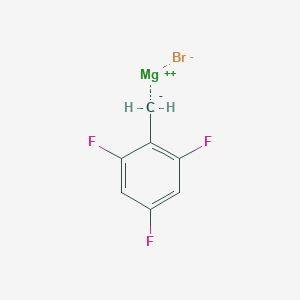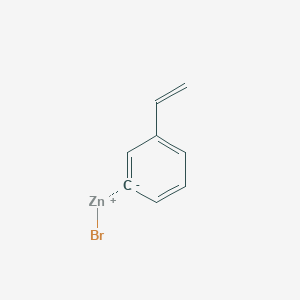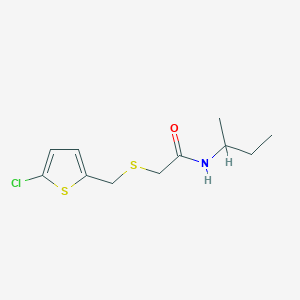
n-(Sec-butyl)-2-(((5-chlorothiophen-2-yl)methyl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(Sec-butyl)-2-(((5-chlorothiophen-2-yl)methyl)thio)acetamide: is an organic compound that belongs to the class of acetamides This compound features a thiophene ring substituted with a chlorine atom and a sec-butyl group attached to the nitrogen atom of the acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(Sec-butyl)-2-(((5-chlorothiophen-2-yl)methyl)thio)acetamide typically involves the following steps:
Formation of the thiophene derivative: The starting material, 5-chlorothiophene, is reacted with a suitable alkylating agent to introduce the sec-butyl group.
Thioether formation: The resulting thiophene derivative is then treated with a thiol compound to form the thioether linkage.
Acetamide formation: Finally, the thioether derivative is reacted with an acylating agent, such as acetic anhydride, to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for This compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
n-(Sec-butyl)-2-(((5-chlorothiophen-2-yl)methyl)thio)acetamide: can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
n-(Sec-butyl)-2-(((5-chlorothiophen-2-yl)methyl)thio)acetamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of n-(Sec-butyl)-2-(((5-chlorothiophen-2-yl)methyl)thio)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiophene ring and the acetamide moiety suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparación Con Compuestos Similares
n-(Sec-butyl)-2-(((5-chlorothiophen-2-yl)methyl)thio)acetamide: can be compared with other acetamide derivatives and thiophene-containing compounds:
Similar Compounds:
Uniqueness
The unique combination of the sec-butyl group, the 5-chlorothiophene ring, and the acetamide moiety in This compound may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H16ClNOS2 |
|---|---|
Peso molecular |
277.8 g/mol |
Nombre IUPAC |
N-butan-2-yl-2-[(5-chlorothiophen-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C11H16ClNOS2/c1-3-8(2)13-11(14)7-15-6-9-4-5-10(12)16-9/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) |
Clave InChI |
QAJFOTGTRGKZDV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC(=O)CSCC1=CC=C(S1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


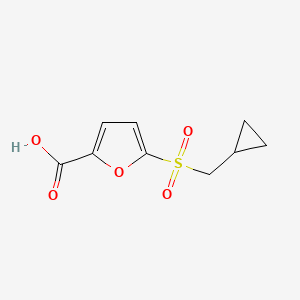
![10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14889471.png)
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14889483.png)
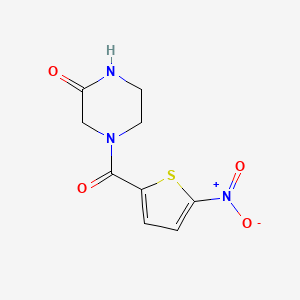
![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14889500.png)
![[3-(4-tert-Butoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14889503.png)
![6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14889511.png)

![beta-D-Galp3S-(1->4)-[alpha-L-Fucp-(1->3)]-beta-D-GlcpNAc](/img/structure/B14889519.png)
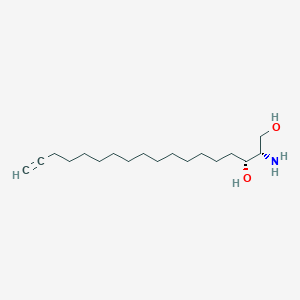
![2-Azaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B14889528.png)
